molecular formula C12H23NO2 B14512306 Propan-2-yl (2-cyclohexylethyl)carbamate CAS No. 62603-83-2

Propan-2-yl (2-cyclohexylethyl)carbamate

Cat. No.: B14512306
CAS No.: 62603-83-2
M. Wt: 213.32 g/mol
InChI Key: UWYUUOYGESDIBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propan-2-yl (2-cyclohexylethyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and industrial applications. This compound is characterized by its unique structure, which includes a propan-2-yl group and a 2-cyclohexylethyl group attached to a carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl (2-cyclohexylethyl)carbamate can be achieved through various methods. One common approach involves the reaction of 2-cyclohexylethylamine with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired carbamate product.

Another method involves the use of carbon dioxide and amines in the presence of a catalyst. For example, a three-component coupling of amines, carbon dioxide, and halides can efficiently produce carbamates in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI). This method offers mild reaction conditions and short reaction times .

Industrial Production Methods

Industrial production of carbamates, including this compound, often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of environmentally friendly catalysts and reagents is also emphasized to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl (2-cyclohexylethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine group.

    Substitution: Nucleophilic substitution reactions can replace the carbamate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carbamate derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives.

Scientific Research Applications

Propan-2-yl (2-cyclohexylethyl)carbamate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the production of polymers and coatings due to its stability and reactivity.

Mechanism of Action

The mechanism of action of propan-2-yl (2-cyclohexylethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by forming stable carbamate-enzyme complexes. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propan-2-yl (2-cyclohexylethyl)carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties The presence of the 2-cyclohexylethyl group enhances its stability and reactivity compared to other carbamates

Properties

CAS No.

62603-83-2

Molecular Formula

C12H23NO2

Molecular Weight

213.32 g/mol

IUPAC Name

propan-2-yl N-(2-cyclohexylethyl)carbamate

InChI

InChI=1S/C12H23NO2/c1-10(2)15-12(14)13-9-8-11-6-4-3-5-7-11/h10-11H,3-9H2,1-2H3,(H,13,14)

InChI Key

UWYUUOYGESDIBM-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)NCCC1CCCCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.